(+/-)-2-(3-Quinolinyl)cyclohexanone
Description
(+/-)-2-(3-Quinolinyl)cyclohexanone is a bicyclic organic compound featuring a cyclohexanone backbone substituted at the 2-position with a quinolin-3-yl group. The quinoline moiety, a heteroaromatic system with a nitrogen atom, imparts unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-quinolin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15-8-4-2-6-13(15)12-9-11-5-1-3-7-14(11)16-10-12/h1,3,5,7,9-10,13H,2,4,6,8H2 |
InChI Key |
UKTCGVBCBCFMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights and Limitations
- Positional Isomerism: Quinolin-2-yl vs. quinolin-3-yl substitution likely affects electronic properties and metal-binding affinity, but direct data on the 3-yl isomer are lacking.
- Functional Group Impact: Alcohol or amino groups enhance polarity and hydrogen bonding, whereas aliphatic substituents increase volatility.
- Synthetic Challenges : High-yield routes (e.g., 94% in ) contrast with more complex indole syntheses (), underscoring the influence of substituents on reaction efficiency.
Note: Further experimental studies are required to resolve gaps in melting points, solubility, and catalytic activity for the 3-quinolinyl isomer.
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